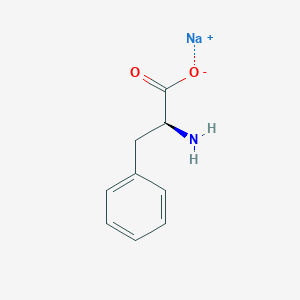
Phenylalanine sodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenylalanine sodium is a non-essential amino acid that is commonly found in protein-rich foods. It is an important building block for proteins and plays a crucial role in various metabolic processes in the body. Phenylalanine sodium is also used in the synthesis of other important molecules such as tyrosine, dopamine, and adrenaline.
Mecanismo De Acción
Phenylalanine sodium acts as a precursor for the synthesis of various important molecules such as tyrosine, dopamine, and adrenaline. These molecules play important roles in regulating mood, energy levels, and metabolism. Phenylalanine sodium has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals.
Biochemical and Physiological Effects:
Phenylalanine sodium has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of dopamine and norepinephrine in the brain, which may help to improve mood and cognitive function. Phenylalanine sodium has also been shown to increase muscle protein synthesis, which may help to promote muscle growth and recovery after exercise.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenylalanine sodium is widely used in laboratory experiments due to its availability and low cost. It is also a non-toxic compound, which makes it safe to handle. However, one limitation of using phenylalanine sodium in lab experiments is its limited solubility in water, which may affect its bioavailability and absorption.
Direcciones Futuras
There are several future directions for research on phenylalanine sodium. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Another area of interest is its potential role in weight loss and muscle building. Additionally, further research is needed to investigate the safety and efficacy of phenylalanine sodium in humans.
Métodos De Síntesis
Phenylalanine sodium can be synthesized through several methods, including enzymatic and chemical synthesis. Enzymatic synthesis involves the use of enzymes such as phenylalanine ammonia-lyase or phenylalanine dehydrogenase to catalyze the conversion of phenylpyruvic acid to phenylalanine. Chemical synthesis involves the reaction of benzyl chloride with sodium cyanide to form benzyl cyanide, which is then hydrolyzed to form phenylalanine.
Aplicaciones Científicas De Investigación
Phenylalanine sodium has been extensively studied for its potential health benefits. It has been shown to have antioxidant properties and may help to reduce inflammation in the body. Phenylalanine sodium has also been investigated for its potential use in the treatment of neurological disorders such as Parkinson's disease and depression. Additionally, it has been studied for its potential role in weight loss and muscle building.
Propiedades
Número CAS |
16480-57-2 |
|---|---|
Fórmula molecular |
C9H10NNaO2 |
Peso molecular |
187.17 g/mol |
Nombre IUPAC |
sodium;(2S)-2-amino-3-phenylpropanoate |
InChI |
InChI=1S/C9H11NO2.Na/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);/q;+1/p-1/t8-;/m0./s1 |
Clave InChI |
ZRVUAXXSASAVFG-QRPNPIFTSA-M |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)[O-])N.[Na+] |
SMILES |
C1=CC=C(C=C1)CC(C(=O)[O-])N.[Na+] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)[O-])N.[Na+] |
Otros números CAS |
16480-57-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



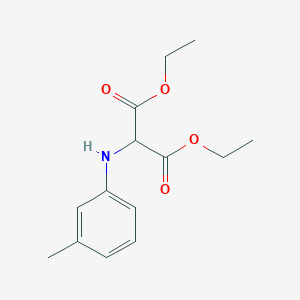
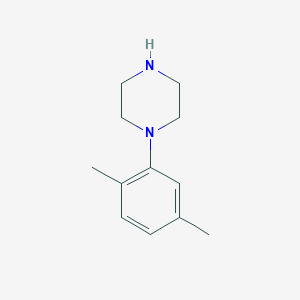
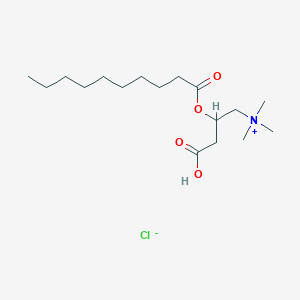
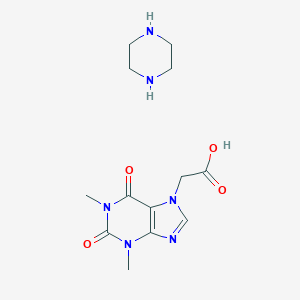
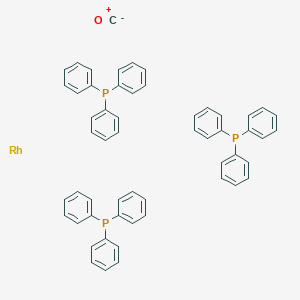
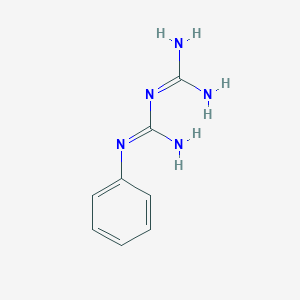
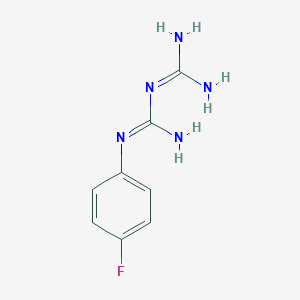
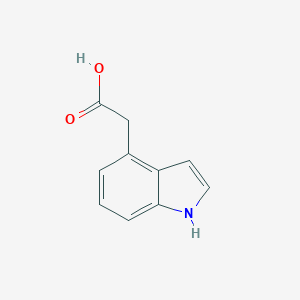
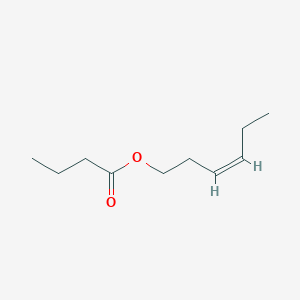
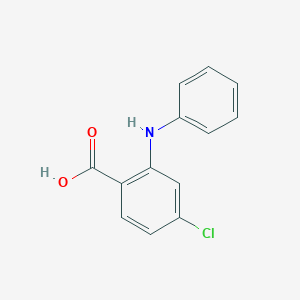
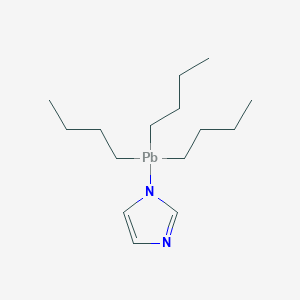
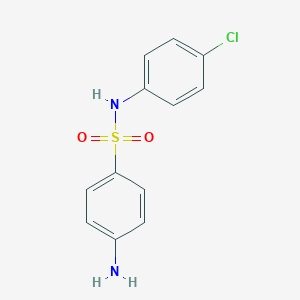
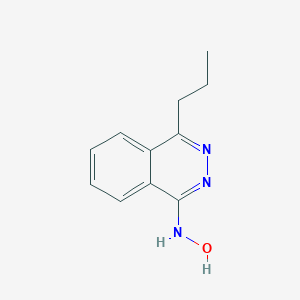
![Benzoxazolium, 2-[3-[5,6-dichloro-1-ethyl-1,3-dihydro-3-(3-sulfopropyl)-2H-benzimidazol-2-ylidene]-1-propenyl]-3-ethyl-, inner salt](/img/structure/B94790.png)